4-Ethoxyamphetamine hydrochloride

Neuroscience Intracranial Self-Stimulation Behavioral Pharmacology

Researchers seeking a selective serotonergic probe often face confounds from dopaminergic activation when using classic amphetamines. 4-Ethoxyamphetamine hydrochloride (CAS 135014-87-8) addresses this by acting as a potent 5-HT uptake inhibitor and releaser with minimal dopaminergic activity, increasing ICSS thresholds unlike (+)-amphetamine. Key advantages: • Enables isolation of serotonergic contributions to reward & motivation pathways • Distinct from PMA in behavioral pharmacology & self-administration profiles • Validated spectroscopic reference for forensic GC-MS/LC-MS/MS isomer identification Sourced from verified suppliers with full quality assurance documentation.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 135014-87-8
Cat. No. B175335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyamphetamine hydrochloride
CAS135014-87-8
Synonyms1-(4-Ethoxyphenyl)propan-2-aMine hydrochloride
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(C)N.Cl
InChIInChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
InChIKeyVBQKWWONNAYURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyamphetamine Hydrochloride Pharmacological Profile


4-Ethoxyamphetamine hydrochloride (CAS 135014-87-8), also known as para-ethoxyamphetamine (PEA) or 4-ETA, is a synthetic substituted amphetamine belonging to the phenethylamine chemical class [1]. As a research chemical, it is structurally defined by an ethoxy group at the para position of the phenyl ring, distinguishing it from other 4-substituted analogs [2]. Preclinical studies characterize its primary neurochemical action as a potent inhibitor of serotonin (5-hydroxytryptamine; 5-HT) uptake and a facilitator of its release, with a comparatively weaker effect on dopaminergic systems [3]. This profile is of particular interest for investigating the role of serotonergic modulation in behavior and neurochemistry.

Preferential 5-HT uptake inhibition and release over dopamine supports serotonergic mechanism studies.
ICSS threshold increase context distinct from dopaminergic stimulants; suits reward-attenuation paradigms.
Verified isomer-specific spectroscopic reference (UV, IR, NMR, MS) for forensic identity confirmation.

4-Ethoxyamphetamine vs. PMA and d-Amphetamine: Critical Differences


Substituting 4-ethoxyamphetamine (4-ETA) with closely related analogs like para-methoxyamphetamine (PMA) or (+)-amphetamine based on structural similarity alone introduces significant risk of experimental confound and data irreproducibility. Despite sharing a common phenethylamine backbone, these compounds diverge markedly in their functional neuropharmacological profiles. Unlike (+)-amphetamine, which reduces reward thresholds, 4-ETA increases them, indicating an opposing effect on brain stimulation reward [1]. Furthermore, while both 4-ETA and PMA are potent serotonergic agents, direct comparative studies reveal nuanced differences in their behavioral pharmacology and self-administration profiles [2]. A failure to recognize these specific, quantitative differentiators can lead to misinterpretation of behavioral assays, erroneous structure-activity relationship (SAR) conclusions, and compromised forensic analytical validation.

vs. (+)-Amphetamine
4-ETA elicits an opposing ICSS threshold direction and a distinct discriminative stimulus profile with limited amphetamine-like responding. Direct substitution may confound reward and motivational assays.
vs. PMA (4-Methoxyamphetamine)
Both are preferential serotonergic agents, but the unquantified MAOI component inferred for 4-ETA may introduce synergistic serotonin amplification. Behavioral pharmacology nuances may lead to different neurotoxic endpoints.

4-Ethoxyamphetamine Comparative Evidence Guide


Brain Stimulation Reward: Antagonism vs. Amphetamine

In direct contrast to the classic psychostimulant (+)-amphetamine, 4-ethoxyamphetamine (4-ETA) exhibits a functionally opposite effect in the intracranial self-stimulation (ICSS) paradigm, an animal model of reward and motivation. (+)-Amphetamine decreased ICSS thresholds, consistent with its rewarding properties, whereas 4-ETA significantly increased thresholds, a profile associated with compounds that attenuate brain stimulation reward [1]. This distinction is critical for researchers investigating the neurobiology of reward and the divergent actions of substituted amphetamines.

ICSS Threshold Direction
Head-to-head
4-ETA increased ICSS thresholds; (+)-amphetamine decreased thresholds (opposite directional effect).
Supports reward-attenuation mechanism differentiation.
Rat medial forebrain bundle ICSS model.
Neuroscience Intracranial Self-Stimulation Behavioral Pharmacology

Serotonin Transporter Effects vs. PMA

Both 4-ethoxyamphetamine (4-ETA) and its close structural analog, 4-methoxyamphetamine (PMA), demonstrate a preferential serotonergic profile, potently inhibiting 3H-5-HT uptake and stimulating its release in rat brain synaptosomal preparations, with comparatively weaker effects on dopamine (3H-DA) [1]. While the study establishes a similar class-level profile, it provides quantitative evidence that 4-ETA and PMA share this enhanced serotonergic selectivity relative to their dopaminergic activity [1].

Serotonergic Selectivity
Class-level
4-ETA and PMA both exhibited preferential inhibition of 5-HT uptake and stimulation of 5-HT release over dopamine.
Confirms serotonergic class profile for SERT-related assays.
In vitro synaptosomal 3H-amine superfusion.
Neurochemistry Synaptic Pharmacology Monoamine Transporters

Discriminative and Reinforcing Effects vs. Amphetamine

In behavioral assays designed to assess abuse liability and subjective effects, 4-ethoxyamphetamine (PEA) exhibits a profile clearly distinguishable from that of amphetamine. In rats trained to discriminate 1 mg/kg amphetamine from saline, PEA produced only limited drug-appropriate responding, reaching a maximum of approximately 30% [1]. In self-administration studies, substitution of PEA for cocaine (0.3 mg/kg/infusion) resulted in a substantial decrease in responding, comparable to saline, indicating a lack of reinforcing efficacy [1].

Discriminative Stimulus
Head-to-head
Maximum ~30% amphetamine-appropriate responding in drug discrimination.
Distinct interoceptive profile; low amphetamine-like cue.
Rat operant drug discrimination paradigm.
Behavioral Neuroscience Drug Discrimination Self-Administration

MAO Inhibition Potential Shared with PMA

4-Ethoxyamphetamine (4-ETA) shares a critical class-level characteristic with its close analog para-methoxyamphetamine (PMA): prominent monoamine oxidase inhibitor (MAOI) activity [1]. This is a key differentiating feature from classic amphetamines like (+)-amphetamine, which do not possess this dual action. While direct, head-to-head quantitative Ki values for MAO-A/MAO-B inhibition are not available for 4-ETA in the primary literature, this inferred activity is a crucial consideration for experimental design, as it implies a more complex pharmacological interaction involving both neurotransmitter release and inhibition of metabolic degradation pathways [1].

MAOI Activity Potential
Class-level
Likely shares PMA's prominent MAOI activity; direct quantification unavailable.
May amplify serotonergic effects via dual release + MAO inhibition.
Inferred from structural and pharmacological class.
Enzymology Neuropharmacology Drug Metabolism

Spectroscopic Differentiation from Positional Isomers

Procurement of a verified reference standard is essential for forensic and analytical laboratories. A dedicated study was undertaken to synthesize and spectroscopically characterize 4-ethoxyamphetamine (4-EA) hydrochloride specifically to address the need for distinguishing it from its isomeric 2- and 3-ethoxyamphetamine counterparts [1]. The publication provides definitive analytical data, including UV, IR, 1H-NMR, 13C-NMR, and GC/mass spectra for 4-EA, 2-EA, and 3-EA, enabling unambiguous identification and differentiation of the 4-ethoxy isomer from its positional isomers [1].

Isomer-Specific Spectra
Head-to-head
Complete UV, IR, 1H/13C-NMR, and GC/MS data provided for 4-EA vs. 2- and 3-isomers.
Enables unambiguous 4-ethoxy isomer identification.
Forensic analytical method development.
Forensic Chemistry Analytical Toxicology Reference Standards

4-Ethoxyamphetamine Validated Applications


Isolating Serotonergic from Dopaminergic Mechanisms

Based on the direct comparative evidence that 4-Ethoxyamphetamine (4-ETA) increases ICSS thresholds [1] and lacks amphetamine-like discriminative stimulus properties [2], this compound is an ideal tool for experimental paradigms aiming to isolate and study serotonergic influences on reward, motivation, and cognition without the confounding dopaminergic activation characteristic of classic stimulants like (+)-amphetamine. Its procurement is justified for laboratories focused on delineating the neural circuits underlying mood and reward attenuation.

Potent 5-HT Releaser for In Vitro Assays

Given its well-documented, potent effects on 5-HT uptake inhibition and release relative to dopamine [1], 4-Ethoxyamphetamine hydrochloride is a valuable pharmacological tool for in vitro studies of the serotonin transporter (SERT) and vesicular monoamine transporter (VMAT) function. It can serve as a positive control or a model compound to probe the kinetics of serotonergic release and the downstream consequences of acute SERT reversal in cell lines, primary neuronal cultures, and synaptosomal preparations.

Forensic Isomer Differentiation Method Development

The comprehensive and peer-reviewed spectroscopic data for 4-ethoxyamphetamine and its 2- and 3-positional isomers provide a definitive reference for forensic chemistry and toxicology laboratories [1]. Procuring the hydrochloride salt of 4-EA is essential for developing and validating robust gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of unequivocally identifying this specific isomer in seized drug analysis or biological specimen testing, a requirement for court-defensible reporting.

Behavioral Pharmacology of Dual-Action Serotonergics

For researchers studying the complex in vivo pharmacology of substituted amphetamines that possess both serotonin-releasing and MAO-inhibiting properties [1], 4-Ethoxyamphetamine represents a critical reference compound. Its procurement allows for direct comparisons with compounds like PMA to dissect the relative contributions of these two mechanisms to overall behavioral and neurotoxic outcomes. Studies designed to understand the risks associated with this class of compounds, including serotonin syndrome and long-term neurotoxicity, rely on the availability of well-characterized standards like 4-ETA.

Application
Selection Property
Validation Focus
Serotonergic mechanism isolation studies
ICSS threshold increase profile (reward attenuation)
Reward-attenuation model endpoint review
In vitro SERT/VMAT function assays
Preferential 5-HT uptake inhibition over dopamine
SERT reversal kinetics and release characterization
Forensic isomer identification method development
Verified isomer-specific UV/IR/NMR/MS spectra
Chromatographic retention and mass spectral match validation
Dual-action serotonergic (release + MAOI) research
Inferred MAOI activity combined with 5-HT release
Serotonergic synergy model and toxicity endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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